(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline
Brand Name: Vulcanchem
CAS No.: 1283519-36-7
VCID: VC8065773
InChI: InChI=1S/C17H19ClN2/c1-20(13-15-6-2-3-7-17(15)19)12-4-5-14-8-10-16(18)11-9-14/h2-11H,12-13,19H2,1H3/b5-4+
SMILES: CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N
Molecular Formula: C17H19ClN2
Molecular Weight: 286.8 g/mol

(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline

CAS No.: 1283519-36-7

VCID: VC8065773

Molecular Formula: C17H19ClN2

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline - 1283519-36-7

Description

(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline is a synthetic organic compound that has garnered significant attention in scientific research due to its complex structure and potential biological activities. This compound features a molecular formula of C₁₇H₁₉ClN₂, with a molar mass of approximately 286.8 g/mol . Its chemical structure includes an allyl group and a chlorophenyl moiety, which contribute to its reactivity and interaction with biological systems.

Synthesis and Preparation

The synthesis of (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline involves multiple steps, which are designed to achieve high yields and purity. While specific synthesis protocols may vary, they generally involve reactions that form the allyl and chlorophenyl groups, followed by their incorporation into the aniline core.

Biological Activity and Potential Applications

Research on (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline suggests that it exhibits potential pharmacological effects. Compounds with similar structures often interact with various biological targets, including proteins and nucleic acids. The unique combination of an allyl side chain and a chlorinated phenyl group in this compound may enhance its lipophilicity and biological activity compared to simpler analogs.

Interaction Studies

Interaction studies are crucial for understanding how (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline binds to biological macromolecules. Techniques such as spectroscopy and molecular modeling help elucidate the mechanism of action and facilitate the design of more potent derivatives by understanding binding affinities and selectivity.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-ChlorobenzylamineChlorobenzene + AmineAntimicrobial
AllylamineSimple Allyl + AmineAntifungal
N,N-DimethylbenzylamineBenzene + DimethylamineNeurological effects
(E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)anilineAllyl + Chlorophenyl + AnilinePotential pharmacological effects

Research Findings and Future Directions

Research on (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline is ongoing, with a focus on its potential therapeutic applications. The use of quantitative structure-activity relationship (QSAR) models can help predict biological activity based on structural features, allowing for the design of more effective derivatives.

CAS No. 1283519-36-7
Product Name (E)-2-(((3-(4-Chlorophenyl)allyl)(methyl)amino)methyl)aniline
Molecular Formula C17H19ClN2
Molecular Weight 286.8 g/mol
IUPAC Name 2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]aniline
Standard InChI InChI=1S/C17H19ClN2/c1-20(13-15-6-2-3-7-17(15)19)12-4-5-14-8-10-16(18)11-9-14/h2-11H,12-13,19H2,1H3/b5-4+
Standard InChIKey GAUYAIRYIQZTQJ-SNAWJCMRSA-N
Isomeric SMILES CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N
SMILES CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N
Canonical SMILES CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N
PubChem Compound 17872135
Last Modified Apr 15 2024

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